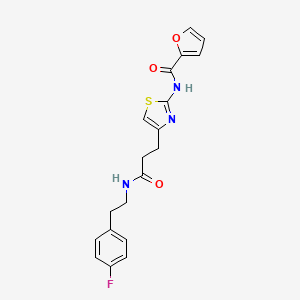
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H18FN3O3S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and research findings related to its pharmacological effects.
Compound Overview
Chemical Structure and Properties
- IUPAC Name: N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
- Molecular Formula: C19H18FN3O2S
- Molecular Weight: 403.5 g/mol
- CAS Number: 1021022-81-0
The compound features a thiazole ring, a furan carboxamide group, and a fluorophenethylamine moiety, which contributes to its unique biological profile. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's pharmacokinetic properties, including metabolic stability and membrane permeability.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Furan Carboxamide Group: Reaction of the thiazole derivative with furan derivatives in the presence of activating agents.
- Introduction of the Fluorophenethylamine Moiety: Nucleophilic substitution reactions with 4-fluorophenethylamine.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The fluorophenethylamine moiety is believed to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways. The thiazole ring may participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific oncogenic pathways. For instance, it has been shown to suppress AIMP2-DX2 expression, leading to reduced proliferation in cancer cell lines .
- Neuropharmacological Effects: The compound's structure suggests potential activity as a dopamine transporter (DAT) inhibitor, which could be beneficial in treating psychostimulant abuse disorders .
- Anti-inflammatory Properties: There is emerging evidence that compounds with similar structural motifs exhibit anti-inflammatory effects, potentially making this compound a candidate for further investigation in inflammatory disease models.
Research Findings and Case Studies
A review of current literature reveals several studies focusing on the biological activity of related compounds:
属性
IUPAC Name |
N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-14-5-3-13(4-6-14)9-10-21-17(24)8-7-15-12-27-19(22-15)23-18(25)16-2-1-11-26-16/h1-6,11-12H,7-10H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYJPWXKMXHBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














